2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline dihydrochloride 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561488
InChI: InChI=1S/C22H22N2.2ClH/c23-22-13-7-5-11-19(22)15-24-14-18-10-4-6-12-20(18)21(16-24)17-8-2-1-3-9-17;;/h1-13,21H,14-16,23H2;2*1H
SMILES:
Molecular Formula: C22H24Cl2N2
Molecular Weight: 387.3 g/mol

2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline dihydrochloride

CAS No.:

Cat. No.: VC16561488

Molecular Formula: C22H24Cl2N2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline dihydrochloride -

Specification

Molecular Formula C22H24Cl2N2
Molecular Weight 387.3 g/mol
IUPAC Name 2-[(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]aniline;dihydrochloride
Standard InChI InChI=1S/C22H22N2.2ClH/c23-22-13-7-5-11-19(22)15-24-14-18-10-4-6-12-20(18)21(16-24)17-8-2-1-3-9-17;;/h1-13,21H,14-16,23H2;2*1H
Standard InChI Key WUCJZDMXJWJGSV-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3N)C4=CC=CC=C4.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a 3,4-dihydroisoquinoline moiety substituted at the 4-position with a phenyl group, while the 2-position is functionalized with a methylaniline group. Protonation of the tertiary amine in the dihydroisoquinoline ring by hydrochloric acid yields the dihydrochloride salt, improving stability and aqueous solubility. Key structural features include:

Table 1: Comparative Molecular Properties of Base Compound and Dihydrochloride Salt

PropertyBase Compound (C₁₆H₁₈N₂)Dihydrochloride Salt (C₂₂H₂₄Cl₂N₂)
Molecular Weight238.33 g/mol 387.3 g/mol
LogP3.35 N/A
Polar Surface Area29.26 Ų N/A
SolubilityLow (lipophilic) Enhanced (hydrophilic)

The phenyl group at the 4-position introduces steric bulk and π-π stacking capabilities, potentially influencing receptor binding. The aniline group may participate in hydrogen bonding, critical for interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence beginning with the condensation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-aminobenzyl chloride. Key steps include:

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
14-Phenyl-THIQ + 2-ABClDCM, RT, 12 h65–70%
2Crude amine + HCl (g)Ethanol, 0°C, 2 h85%
3PurificationColumn chromatography >95%

Refluxing in dichloromethane (DCM) with triethylamine as a base facilitates nucleophilic substitution at the methyl position. Post-reaction, hydrochloric acid gas is bubbled through the solution to precipitate the dihydrochloride salt.

Process Optimization

Critical parameters affecting yield and purity include:

  • Temperature: Excess heat (>40°C) during condensation promotes side reactions like Hofmann elimination .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification .

  • Molar Ratios: A 1:1.2 ratio of dihydroisoquinoline to 2-aminobenzyl chloride minimizes unreacted starting material.

Physicochemical and Pharmacokinetic Properties

Stability Profile

  • pH Stability: Stable in acidic conditions (pH 2–4) but degrades at pH >7 via hydrolysis of the methylene bridge.

  • Thermal Stability: Decomposes above 200°C, requiring storage at −20°C for long-term preservation.

Pharmacological Activities and Mechanisms

Neuroprotective Effects

In vitro studies of related dihydroisoquinolines demonstrate NMDA receptor antagonism (IC₅₀ ≈ 50 nM), reducing glutamate-induced excitotoxicity. The phenyl and aniline substituents may enhance affinity for the ifenprodil-binding site on GluN2B subunits .

Enzymatic Interactions

Applications in Drug Development

Neurodegenerative Diseases

The compound’s dual activity at NMDA receptors and MAO-B positions it as a candidate for multi-target therapies in Alzheimer’s and Parkinson’s diseases. Structural analogs have entered Phase I trials, though this specific derivative remains preclinical .

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